CID 78062212 CID 78062212
Brand Name: Vulcanchem
CAS No.:
VCID: VC19706378
InChI: InChI=1S/Fe.2Ge
SMILES:
Molecular Formula: FeGe2
Molecular Weight: 201.10 g/mol

CID 78062212

CAS No.:

Cat. No.: VC19706378

Molecular Formula: FeGe2

Molecular Weight: 201.10 g/mol

* For research use only. Not for human or veterinary use.

CID 78062212 -

Specification

Molecular Formula FeGe2
Molecular Weight 201.10 g/mol
Standard InChI InChI=1S/Fe.2Ge
Standard InChI Key MXHLQMZFHWZOCT-UHFFFAOYSA-N
Canonical SMILES [Fe].[Ge].[Ge]

Introduction

Structural and Chemical Properties

Molecular Identification

CID 78062212 is assigned a unique PubChem Compound Identifier (CID), which standardizes its registration in chemical databases. While its exact structure remains unspecified in the reviewed sources, analogous CIDs (e.g., CID 78061871 [GaZr₂] and CID 78067972 [C₂₆H₂₈O₂Sn₂]) highlight PubChem’s role in organizing organometallic and organic compounds .

Table 1: Comparative Analysis of Related PubChem Entries

PropertyCID 78061871 (GaZr₂)CID 78067972 (C₂₆H₂₈O₂Sn₂)
Molecular FormulaGaZr₂C₂₆H₂₈O₂Sn₂
Molecular Weight (g/mol)252.17609.90
SMILES[Ga].[Zr].[Zr]C1=CC=C(C=C1)[Sn](CC[...]
Hydrogen Bond Acceptors02
Heavy Atom Count330

Predicted Physicochemical Features

Using PubChem’s computational algorithms, CID 78062212 likely exhibits properties inferred from structurally similar compounds:

  • Molecular Weight: Estimated 300–700 g/mol, based on organometallic complexes .

  • Polar Surface Area: Potentially <50 Ų if hydrocarbon-dominated .

  • Rotatable Bonds: 0–10, contingent on substituents .

Synthetic and Computational Insights

Synthetic Pathways

Benzimidazole derivatives (e.g., CID 2858522) are synthesized via condensation of o-phenylenediamine with carboxylic acids . Organometallic compounds like CID 78061871 are typically prepared through solid-state reactions or solvothermal methods .

Molecular Modeling

Docking studies for CID 78062212 could leverage tools like AutoDock Vina, using ChEMBL’s bioactivity data (e.g., IC₅₀, Ki) as benchmarks . For example, CID 134560325 (BSJ-01-175) was optimized via structure-activity relationship (SAR) modeling to enhance binding to BCL6 .

Future Directions

Research Priorities

  • Structural Elucidation: X-ray crystallography or NMR to resolve 3D conformation.

  • High-Throughput Screening: Evaluate bioactivity against cancer, bacterial, and viral targets.

  • ADMET Profiling: Assess absorption, distribution, and metabolic stability using in silico tools.

Collaborative Opportunities

Leverage platforms like ChemSpider and ChEMBL to crowdsource data, enhancing reproducibility .

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